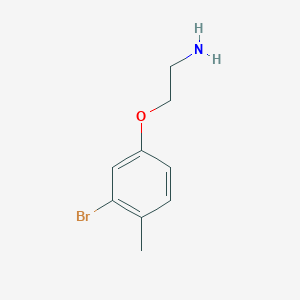
4-(3-Iodobenzoyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Iodobenzoyl)quinoline is a chemical compound with a fused quinoline and benzoyl moiety. It belongs to the quinoline family, which has garnered significant attention in drug design due to its diverse bioactivity spectrum . This compound’s structure combines the aromatic features of quinoline with the functional group of benzoyl, potentially influencing its pharmacological properties.
Synthesis Analysis
The synthesis of This compound involves strategic modifications to the quinoline scaffold. While various synthetic routes exist, one common approach is the Skraup/Doebner–von Miller quinoline synthesis . This method utilizes aniline and glycerine as starting materials, leading to the formation of quinoline derivatives . Additionally, researchers have explored other synthetic pathways to harness derivatives of bioactive quinolines, emphasizing expeditious and efficient methods .
Chemical Reactions Analysis
This compound can participate in diverse chemical reactions. These include substitution reactions, oxidative processes, and cyclization reactions. The iodine atom may serve as a leaving group during nucleophilic substitutions, leading to the modification of the quinoline scaffold. Researchers have explored its reactivity in the context of drug development and functionalization .
Wissenschaftliche Forschungsanwendungen
Dopaminergic and Serotonergic Activities
Research on quinoline derivatives, including monophenolic octahydrobenzo[f]quinolines, has shown central dopamine- and serotonin-receptor stimulating activity. These compounds have been tested for their potential effects on dopamine and serotonin receptors, indicating their relevance in neurological studies and potential applications in treating disorders related to these neurotransmitters (Wikström et al., 1982).
Genotoxicity and Carcinogenicity
Studies have also focused on the genotoxicity of quinoline analogs, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), which is a known food mutagen and analog of quinoline. Research has explored the genotoxic and carcinogenic potential of these compounds, contributing to understanding their impact on health and carcinogenesis (Barnes et al., 1985).
Anti-inflammatory and Disease-Modifying Effects
Quinoline derivatives have been investigated for their anti-inflammatory effects and potential as disease-modifying antirheumatic drugs (DMARDs). These studies have led to the synthesis of novel quinoline and quinazoline derivatives showing promising results in models of inflammation, such as adjuvant arthritis in rats (Baba et al., 1996).
In Vivo Imaging of Tau Pathology
Quinoline and benzimidazole derivatives have been identified as potential probes for in vivo imaging of tau pathology in Alzheimer's disease. These compounds have shown high binding affinity to tau fibrils, making them useful for preclinical diagnosis and tracking disease progression in neurodegenerative disorders (Okamura et al., 2005).
Microbial Beta-Glucuronidase and Carcinogen Genotoxicity
Research has demonstrated the role of microbial beta-glucuronidase in the colonic genotoxicity of the food-borne carcinogen IQ. This enzyme contributes to the release of reactive intermediates from IQ glucuronides, highlighting the importance of gut microbiota in the genotoxicity of certain compounds (Humblot et al., 2007).
Wirkmechanismus
The precise mechanism of action for 4-(3-Iodobenzoyl)quinoline depends on its specific biological target. As a quinoline derivative, it may interact with enzymes, receptors, or cellular components. Further studies are needed to elucidate its binding modes, selectivity, and potential therapeutic applications. Researchers have reported in vitro and in vivo screenings, highlighting its promising pharmacological effects .
Eigenschaften
IUPAC Name |
(3-iodophenyl)-quinolin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10INO/c17-12-5-3-4-11(10-12)16(19)14-8-9-18-15-7-2-1-6-13(14)15/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCBAGVFQVCROC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC=C3)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1406212.png)










![2-{1-[4-(Benzyloxy)phenyl]-N-methylformamido}acetic acid](/img/structure/B1406231.png)

